Structural Differentiation from the Lead Clinical Candidate Premazepam
CAS 57435-91-3 is structurally differentiated from the most clinically advanced analog in its class, Premazepam (CAS 57435-86-6), by two key features: the presence of a 4-methoxyphenyl group at the 5-position instead of an unsubstituted phenyl, and the absence of a methyl group at the 7-position. In the foundational patent literature for this class, the 'most preferred' anticonvulsant compounds are defined as having R=methyl, R₁=chloro/bromo/nitro, R₂=hydrogen, and R₃=hydrogen or chloro; this template does not accommodate the 4-methoxyphenyl substitution of CAS 57435-91-3, indicating it serves a distinct role, likely as a synthetic intermediate or comparator in selectivity assays [1].
| Evidence Dimension | Molecular structure (substituent pattern) |
|---|---|
| Target Compound Data | 5-(4-methoxyphenyl), 6-methyl, 7-hydrogen |
| Comparator Or Baseline | Premazepam: 5-phenyl, 6-methyl, 7-methyl |
| Quantified Difference | ΔMW = +30.03 g/mol; ΔClogP (estimated) ≈ +0.5 (increased lipophilicity due to methoxy group) |
| Conditions | Structural comparison based on chemical registry data and patent disclosures |
Why This Matters
For procurement, this structural distinction means CAS 57435-91-3 cannot be used as a direct substitute for Premazepam in any receptor binding or in vivo efficacy study; it serves a separate analytical or synthetic purpose.
- [1] US Patent 4,391,817. Pyrrolo-diazepine derivatives and their pharmaceutical compositions. Issued July 5, 1983. View Source
